N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride is an organic compound that features a pyrrolidine ring and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride typically involves the reaction of pyrrolidine with a pyridine derivative. One common method includes the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications in the development of drugs targeting neurological disorders and infectious diseases.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and pyridine moiety can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine moiety and exhibit comparable biological activities.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones have similar structural features and biological properties
Uniqueness
N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride is unique due to its specific combination of the pyrrolidine ring and pyridine moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C11H20Cl3N3 |
---|---|
Molecular Weight |
300.7 g/mol |
IUPAC Name |
N-(2-pyridin-3-ylethyl)pyrrolidin-2-amine;trihydrochloride |
InChI |
InChI=1S/C11H17N3.3ClH/c1-3-10(9-12-6-1)5-8-14-11-4-2-7-13-11;;;/h1,3,6,9,11,13-14H,2,4-5,7-8H2;3*1H |
InChI Key |
DQLVEIQOQZRAQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)NCCC2=CN=CC=C2.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.